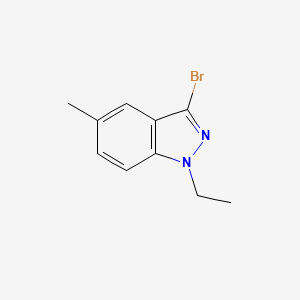

3-Bromo-1-ethyl-5-methyl-1H-indazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H11BrN2 |

|---|---|

Peso molecular |

239.11 g/mol |

Nombre IUPAC |

3-bromo-1-ethyl-5-methylindazole |

InChI |

InChI=1S/C10H11BrN2/c1-3-13-9-5-4-7(2)6-8(9)10(11)12-13/h4-6H,3H2,1-2H3 |

Clave InChI |

WWQVNPAARMYPAR-UHFFFAOYSA-N |

SMILES canónico |

CCN1C2=C(C=C(C=C2)C)C(=N1)Br |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3 Bromo 1 Ethyl 5 Methyl 1h Indazole and Its Analogues

Strategic Approaches to Indazole Ring Formation Precursors

The construction of the indazole nucleus is the foundational step in the synthesis of 3-bromo-1-ethyl-5-methyl-1H-indazole. Modern organic synthesis has produced a variety of methods that can be broadly categorized by the key bond-forming strategy, including cyclization reactions and dedicated N-N bond formation strategies.

Cyclization Reactions for the 1H-Indazole Core Formation

The formation of the bicyclic indazole system is often achieved through intramolecular cyclization of appropriately substituted benzene (B151609) precursors. These reactions leverage various catalytic systems to efficiently construct the pyrazole (B372694) ring fused to the benzene core.

Key cyclization strategies include:

Transition Metal-Catalyzed C-H Amination/Coupling: Palladium and copper catalysts are frequently employed to facilitate the formation of the indazole ring. One approach involves the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. nih.gov Another powerful method is the copper-mediated cyclization of o-haloaryl N-sulfonylhydrazones, which proceeds efficiently to yield 1H-indazoles. nih.gov Rhodium and copper co-catalyzed systems have also been developed for the C-H activation and subsequent C-N/N-N coupling of imidate esters with nitrosobenzenes to form the indazole ring under redox-neutral conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): An efficient route to substituted 1-aryl-1H-indazoles involves the preparation of arylhydrazones from precursors containing a suitable leaving group (e.g., fluorine) on the aromatic ring. nih.gov Subsequent deprotonation and intramolecular nucleophilic aromatic substitution (SNAr) leads to the ring closure, forming the indazole system. nih.gov This strategy has been successfully adapted into a one-pot domino process. nih.gov

[3+2] Annulation Reactions: This approach constructs the pyrazole ring of the indazole system via a cycloaddition. The reaction between arynes and hydrazones provides a versatile pathway to various substituted 1H-indazoles. organic-chemistry.org Similarly, a 1,3-dipolar cycloaddition involving α-diazomethylphosphonates and aryne precursors also yields the 1H-indazole core. nih.gov

N-N Bond Formation Strategies in Indazole Synthesis

A critical step in many indazole syntheses is the formation of the nitrogen-nitrogen bond. While classical methods often rely on hazardous starting materials like hydrazine (B178648) derivatives, contemporary strategies focus on forming this bond during the key cyclization step from safer, more readily available precursors. nih.gov

Notable N-N bond-forming strategies include:

Oxidative Cyclization: A modern and versatile method involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org This approach can selectively produce various tautomeric forms of indazoles, including the 1H- and 2H-isomers, by using an oxidizing system such as ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes nucleophilic addition and cyclization. organic-chemistry.org

The Davis-Beirut Reaction: This robust reaction generates a key nitroso imine or nitroso benzaldehyde (B42025) intermediate in situ under redox-neutral conditions. researchgate.net The subsequent N-N bond-forming heterocyclization between the nucleophilic and electrophilic nitrogen atoms can be leveraged to synthesize multiple classes of indazoles and their derivatives. researchgate.net

Reductive Cyclization: In contrast to oxidative methods, reductive cyclization strategies are also employed. For instance, the synthesis of 1H-indazoles can be achieved through the reductive cyclization of o-nitro-ketoximes. researchgate.net

Regioselective Bromination at the C3 Position of the Indazole Nucleus

Once the 1-ethyl-5-methyl-1H-indazole core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C3 position. This position is electronically favored for electrophilic attack, and numerous methods have been developed to achieve this transformation with high selectivity and efficiency. Halogenation at this position is particularly useful as it provides a handle for further modifications via metal-catalyzed cross-coupling reactions. chim.it

Electrophilic Bromination Mechanisms and Regioselectivity Control

The bromination of the indazole ring typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. youtube.com The indazole nucleus is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The C3 position is generally the most nucleophilic site in the 1H-indazole system, leading to preferential substitution at this position.

The mechanism involves the attack of the π-electrons of the indazole ring on an electrophilic bromine species (Br⁺), forming a cationic reaction intermediate known as an arenium ion or σ-complex. mdpi.com The stability of this intermediate dictates the regiochemical outcome of the reaction. For 1H-indazoles, the positive charge in the intermediate formed by attack at C3 can be effectively delocalized without disrupting the aromaticity of the benzene ring, making this pathway kinetically and thermodynamically favorable. To enhance the reaction, visible-light photoredox catalysis can be employed to activate the brominating agent, increasing its electrophilicity and leading to drastically reduced reaction times. researchgate.net

Utilizing N-Bromosuccinimide (NBS) and Related Reagents for C3-Bromination

A variety of brominating agents can be used for the C3-bromination of indazoles, with N-Bromosuccinimide (NBS) being one of the most common and versatile. organic-chemistry.orgwikipedia.org It is widely employed for the regioselective introduction of bromine at the C3-position of the indazole nucleus under mild conditions. chim.it The reaction can be carried out in a range of solvents, including acetonitrile (B52724) (MeCN), chloroform (B151607) (CHCl₃), and dichloromethane (B109758) (CH₂Cl₂). chim.it

Other reagents have also proven effective, sometimes offering advantages in terms of reaction conditions or efficiency. 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used as a bromine source in a novel and efficient protocol for the C3-bromination of indazoles under mild, ultrasound-assisted conditions, with reactions often completing in as little as 30 minutes. rsc.orgresearchgate.netnih.gov More traditional methods using molecular bromine (Br₂) in solvents like N,N-dimethylformamide (DMF) are also effective. google.com

| Brominating Agent | Conditions | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Various solvents (MeCN, CHCl₃); sometimes with photoredox catalyst (erythrosine B) | Broadly applicable to 1H- and 2H-indazoles | Mild, versatile, readily available | chim.itresearchgate.net |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Ultrasound assistance (40 kHz), EtOH, 40 °C, 30 min | Tolerates a wide range of functionalized indazoles | Rapid reaction times, efficient C-H activation | rsc.orgnih.gov |

| Bromine (Br₂) | DMF solvent, -5 °C to 40 °C | Effective for indazoles with deactivating groups (e.g., -NO₂) | Traditional, high-yielding method | google.com |

| NBS | Water solvent, metal-free | Effective for 2H-indazoles | "Green" methodology, eco-friendly | rsc.org |

Influence of Electronic and Steric Factors on Bromination Regioselectivity

While the C3 position of 1H-indazole is inherently activated towards electrophilic attack, the substituents on both the pyrazole and benzene rings can influence the regioselectivity and reaction rate.

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the indazole ring system can modulate its reactivity. For C3-bromination of 2H-indazoles, both EDGs (e.g., -Me, -OMe) and EWGs (e.g., -CF₃) on an N2-phenyl substituent are well-tolerated, affording the desired 3-bromo products in good yields. nih.govrsc.org In some cases, strongly directing substituents can override the inherent C3 selectivity. For example, a 4-sulfonamido group on the 1H-indazole ring directs bromination exclusively to the C7 position. nih.gov

Steric Effects: Steric hindrance can also play a role in directing the outcome of the bromination reaction. In the C3-bromination of 2-(aryl)-2H-indazoles, it was observed that meta-substituents on the N-phenyl ring resulted in lower yields compared to para-substituents, suggesting a degree of steric impedance. rsc.org However, for 1H-indazoles, the C3 position is relatively unhindered, and N-alkylation at the N1 position, such as the ethyl group in the target molecule, generally does not prevent C3-bromination. The electronic properties of the N1-substituent can, however, influence the nucleophilicity of the C3 position. nih.govbeilstein-journals.org

Ultrasound-Assisted Bromination Methodologies

The introduction of a bromine atom at the C3 position of the indazole ring is a crucial step in the synthesis of this compound. Traditional bromination methods often require harsh conditions and can lead to a mixture of products. nih.gov However, recent advancements have highlighted the use of ultrasound irradiation as an efficient and mild alternative for the C-H bond cleavage and subsequent C-Br bond formation. nih.govrsc.org

One notable method employs 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under ultrasound-assisted conditions. nih.govrsc.org This approach offers several advantages, including rapid reaction times, often completing within 30 minutes, and mild reaction conditions. nih.govrsc.org The use of ultrasound can accelerate the thermal motion of molecules, thereby enhancing mass and heat transfer between reactants. nih.gov Mechanistic studies suggest that this ultrasound-assisted bromination is not a radical process. nih.govrsc.org The proposed pathway involves the cleavage of DBDMH by ultrasonic irradiation to generate a bromo ion, which then adds to the indazole to form an intermediate. rsc.org Subsequent abstraction of a hydrogen atom by a base yields the 3-bromo-indazole product. rsc.org This methodology has been shown to be compatible with a wide range of functionalized indazoles, including those with methylated and benzylated scaffolds. nih.govrsc.org

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Bromination of Indazoles

| Feature | Conventional Bromination | Ultrasound-Assisted Bromination |

|---|---|---|

| Reagents | Often Br₂ in acetic acid nih.gov | DBDMH nih.govrsc.org |

| Conditions | High temperatures (e.g., 120 °C) rsc.org | Mild, often room temperature nih.govrsc.org |

| Reaction Time | Can be lengthy | Typically rapid (e.g., 30 minutes) nih.govrsc.org |

| Efficiency | May result in byproducts rsc.org | Generally high yields and clean reactions nih.gov |

| Safety | Br₂ is toxic and volatile rsc.org | DBDMH is a solid and safer to handle |

Selective N-Alkylation at the N1 Position with Ethyl Substituents

The alkylation of the indazole core is a critical step that often presents a challenge in regioselectivity, as direct alkylation can lead to a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov Achieving selective N1-ethylation is paramount for the synthesis of this compound.

Mechanistic Studies of N1-Alkylation in 1H-Indazoles

The regiochemical outcome of indazole N-alkylation is influenced by a variety of factors including the substrate's electronic and steric properties, the choice of base, solvent, and the nature of the alkylating agent. d-nb.infobeilstein-journals.org The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov

Mechanistically, the N-alkylation process often involves the deprotonation of the indazole with a base to form an indazolyl anion. This anion exists in equilibrium between two tautomeric forms, which can then react with an electrophile. nih.gov The regioselectivity is then determined by the relative reactivity of the N1 and N2 positions of this ambident anion. nih.gov Quantum mechanical analyses have been employed to understand the high selectivity for N2 alkylation in specific cases, revealing that the energy barrier for N1 alkylation can be significantly higher due to the need for the substrate to convert from the more stable 1H-tautomer to the higher-energy 2H form before reaction. wuxibiology.com Conversely, conditions that favor the thermodynamic product can lead to selective N1 alkylation. d-nb.info For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N1-selective indazole alkylation. nih.govresearchgate.net The proposed mechanism involves the formation of a tight ion pair between the sodium cation and the indazolyl anion, which directs the alkylating agent to the N1 position. nih.gov

Regioisomeric Control in N-Alkylation Reactions of Ambident Indazole Anions

Controlling the regioselectivity of N-alkylation is a key challenge due to the ambident nature of the indazole anion. nih.govnih.gov The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. nih.gov For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can result in nearly equal amounts of N1 and N2 isomers. dergipark.org.trresearchgate.net

Several strategies have been developed to achieve regioisomeric control. One approach involves exploiting the thermodynamic stability of the N1-substituted product. d-nb.infobeilstein-journals.org Equilibration processes, particularly with certain electrophiles like α-halo carbonyls, can favor the formation of the more stable N1 isomer. d-nb.info Another strategy involves the use of specific base and solvent combinations. The use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been found to strongly favor N1-alkylation for a variety of substituted indazoles. beilstein-journals.orgnih.govresearchgate.net This is attributed to the formation of a tight ion pair between the sodium cation, the N2-nitrogen, and a C3 substituent, which sterically hinders the N2 position and directs the alkylating agent to N1. nih.govresearchgate.net In contrast, using a more polar solvent like DMF can lead to solvent-separated ion pairs, resulting in diminished regioselectivity. nih.gov The nature of the substituent on the indazole ring also plays a significant role; electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity. beilstein-journals.orgnih.govresearchgate.net

Catalyst-Controlled Regioselectivity in N-Alkylation

Catalysts can play a crucial role in directing the regioselectivity of N-alkylation. While traditional base-mediated alkylations often yield mixtures, catalyst-controlled methods offer a more precise approach. For instance, triflic acid (TfOH) has been used to catalyze the highly selective N2-alkylation of indazoles with diazo compounds, providing a metal-free alternative to traditional methods. rsc.orgrsc.org

In the context of achieving N1-selectivity, chelation control is a powerful strategy. DFT calculations suggest that a chelation mechanism involving a cesium cation can produce N1-substituted products. beilstein-journals.org The coordination of the cation between the N2-nitrogen and an electron-rich substituent can block the N2 position, thereby directing the alkylating agent to the N1 position. beilstein-journals.orgresearchgate.net This approach has been successfully applied to the regioselective N1-alkylation of versatile indazoles like methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.org Conversely, Mitsunobu conditions, which involve a phosphine (B1218219) intermediate, can provide chelation control that directs alkylation to the N2-atom. beilstein-journals.orgd-nb.info

Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles

| Conditions | Predominant Isomer | Proposed Rationale | Reference(s) |

|---|---|---|---|

| NaH in THF | N1 | Formation of a tight ion pair with the sodium cation, directing alkylation to N1. nih.govresearchgate.net | nih.govresearchgate.net |

| Cs₂CO₃ in DMF | Mixture (often favoring N1) | Formation of solvent-separated ion pairs, leading to reduced selectivity. nih.gov | nih.gov |

| K₂CO₃ in DMF | N1/N2 Mixture | Lack of strong directing effect from the base/solvent system. dergipark.org.tr | dergipark.org.tr |

| Mitsunobu Reaction (DEAD, PPh₃) | N2 | Chelation control involving the phosphine intermediate. beilstein-journals.orgd-nb.info | beilstein-journals.orgd-nb.info |

| TfOH with diazo compounds | N2 | Acid-catalyzed mechanism favoring N2 attack. rsc.orgrsc.org | rsc.orgrsc.org |

Transition Metal-Catalyzed N-Alkylation Approaches

Transition metal catalysis has emerged as a powerful tool for the N-alkylation of heterocycles, including indazoles. These methods often offer high selectivity and functional group tolerance. rsc.org Recent advances in copper and palladium catalysis have provided elegant solutions for regioselective N-alkylation. rsc.orgacs.org

Copper-catalyzed methods have been developed for the regioselective synthesis of 1-alkyl-1H-indazoles. nih.gov One approach involves the copper-catalyzed cyclization of 2-haloarylcarbonylic compounds with hydrazines. nih.gov Another innovative strategy utilizes a dual copper/photoredox system for the N-alkylation of indazoles with alkyl halides. princeton.edu This metallaphotoredox approach, proceeding through a halogen abstraction-radical capture (HARC) mechanism, has shown broad applicability for coupling various N-nucleophiles with primary, secondary, and tertiary alkyl bromides. princeton.edu

Palladium catalysis has also been effectively employed for the C-H alkylation of arenes, a strategy that can be adapted for indazole functionalization. researchgate.net While often focused on C-H functionalization, these catalytic systems can be tailored to promote N-alkylation under specific conditions. The development of these transition metal-catalyzed approaches provides valuable alternatives to traditional methods, often with improved selectivity and scalability. rsc.orgrsc.org

Introduction of Methyl Group at the C5 Position

The introduction of a methyl group at the C5 position of the indazole ring is a key step in tailoring the properties of the final compound. This can be achieved either by starting with a pre-functionalized precursor or by direct C-H functionalization of the indazole core.

A common and straightforward approach is to utilize a starting material that already contains the desired methyl group at the corresponding position of the benzene ring prior to the formation of the indazole ring. For example, the synthesis could start from a substituted ortho-halotoluene derivative which is then subjected to cyclization with a hydrazine to form the 5-methyl-1H-indazole core. This ensures the unambiguous placement of the methyl group.

Alternatively, direct C-H methylation of the indazole ring can be considered, although this often presents challenges in terms of regioselectivity. Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocycles. While less common for simple methylation compared to arylation or other couplings, methods are being developed for the direct introduction of alkyl groups onto heterocyclic scaffolds. These methods often require specific directing groups to achieve the desired regioselectivity.

Pre-functionalization Strategies of Aromatic Precursors

The strategic pre-functionalization of aromatic starting materials is crucial for the efficient synthesis of complex indazole derivatives. This approach involves introducing key functional groups onto the aromatic ring that can later be transformed or used to direct the formation of the indazole ring system.

One common strategy involves the use of ortho-substituted anilines. For instance, a synthetic route to a related compound, 5-bromo-4-fluoro-1H-indazole, starts with 3-fluoro-2-methylaniline. This precursor undergoes a bromination reaction, followed by a ring-closure reaction to form the indazole core, and finally a deprotection step. google.com This highlights the importance of having the methyl and fluoro groups in the correct positions on the aniline (B41778) ring to facilitate the subsequent cyclization.

Another example is the synthesis of 3-aminoindazoles from 2-bromobenzonitriles. This method involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org The presence of the bromo and cyano groups on the starting benzonitrile (B105546) is essential for this transformation.

Functional Group Tolerance in C5-Methylation Reactions

In the synthesis of indazole derivatives, functional group compatibility is a significant consideration. For example, a one-pot, three-component reaction for the synthesis of 2H-indazoles using a copper(I) oxide nanoparticle catalyst demonstrates a broad substrate scope with high tolerance for various functional groups. organic-chemistry.org Similarly, a rhodium(III)-promoted double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones to afford 1H-indazoles also tolerates a range of functional groups. nih.gov

Studies on the methylation of nitroindazoles have shown that the position of the nitro group influences the methylation pattern. For instance, 5-nitroindazole (B105863) mainly forms the 1-methyl derivative under neutral conditions. rsc.org This suggests that the electronic nature of substituents on the benzene ring of the indazole can direct the regioselectivity of methylation.

The stability and reactivity of the indazole core can be significantly influenced by substituents. For example, C5 methylation in the picrotoxinin (B1677863) scaffold was found to stabilize the molecule against both acidic and basic hydrolysis. nih.govresearchgate.net This stabilizing effect can be advantageous in subsequent synthetic transformations.

These findings suggest that C5-methylation reactions on a pre-formed indazole ring would likely tolerate a variety of functional groups, although the efficiency and regioselectivity of the reaction could be influenced by the electronic and steric properties of the substituents present.

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indazoles to minimize environmental impact and improve sustainability. This involves the use of environmentally benign solvents, catalysts, and energy sources.

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. The synthesis of triazolo[1,2-a]indazole-triones has been achieved under solvent-free conditions using microwave irradiation, which also reduces reaction times. researchgate.net

The use of greener solvents is another important strategy. For example, the synthesis of 2H-indazole derivatives has been carried out in polyethylene (B3416737) glycol (PEG 300), a more environmentally friendly solvent, using a copper(I) oxide nanoparticle catalyst. organic-chemistry.org Natural catalysts, such as lemon peel powder, have also been used in the synthesis of 1H-indazoles under ultrasound irradiation, offering a green and efficient alternative to conventional methods. researchgate.net

Photocatalytic and Electrochemical Synthetic Routes to Indazole Derivatives

Photocatalysis and electrochemistry offer sustainable alternatives to traditional synthetic methods by using light or electricity as energy sources, often under mild reaction conditions.

Visible-light photoredox catalysis has been employed for the synthesis of indazolo[2,3-a]quinoline derivatives, involving a ruthenium-catalyzed intramolecular N-N bond formation. acs.org Another example is the visible-light-mediated heterodifunctionalization of alkynylazobenzenes to produce 2H-indazoles without the need for a transition metal or photocatalyst. acs.org Carbazole-based organic photocatalysts have also been developed for the sustainable synthesis of other nitrogen-containing heterocycles. rsc.org

Electrochemical methods provide another green avenue for indazole synthesis and functionalization. The selective electrochemical synthesis of 1H-indazoles and their N-oxides has been demonstrated, with the outcome determined by the choice of cathode material. nih.govresearchgate.net This approach has been used for C-H functionalization and has broad substrate tolerance. nih.govresearchgate.net Furthermore, metal- and oxidant-free electrochemical methods have been developed for the regioselective selenylation of 2H-indazole derivatives. rsc.org While these electrochemical strategies offer advantages like mild conditions and high efficiency, challenges such as the use of stoichiometric amounts of electrolytes remain. bohrium.com

Catalyst Selection and Reusability in Indazole Synthesis

The choice of catalyst is critical in developing sustainable synthetic processes. The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, reducing waste and cost.

For instance, a Cu(II)–HT catalyst has been used for the preparation of 2H-indazole derivatives. caribjscitech.com A Cu/AC/r-GO nanohybrid has been shown to be a stable and reusable catalyst for the synthesis of 2H-indazoles, offering mild reaction conditions and short reaction times. caribjscitech.com Silica-supported La0.5Ca0.5CrO3 nanoparticles have also been used as a reusable perovskite-type oxide catalyst for the synthesis of triazolo[1,2-a]indazole-triones. researchgate.net The ability to recover and reuse these catalysts is a significant step towards more sustainable chemical production. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1 Ethyl 5 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. ipb.pt For substituted indazoles, NMR is crucial for unequivocally determining the position of substituents on the bicyclic ring system. nih.gov

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of indazole derivatives. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons, while the coupling patterns reveal proximities between neighboring protons. In ¹³C NMR, the chemical shifts indicate the type of carbon atom (aliphatic, aromatic, etc.) and its electronic environment.

For a compound like 3-Bromo-1-ethyl-5-methyl-1H-indazole, the expected NMR signals can be predicted based on the analysis of related structures. amazonaws.commdpi.com

¹H NMR:

Ethyl Group: An ethyl group attached to a nitrogen atom typically shows a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

Methyl Group: The methyl group on the benzene (B151609) ring will appear as a singlet.

Aromatic Protons: The protons on the indazole ring will appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the positions of the bromine, ethyl, and methyl substituents.

¹³C NMR:

Ethyl Group: Two distinct signals for the methylene and methyl carbons.

Methyl Group: A signal for the methyl carbon on the benzene ring.

Indazole Ring: Signals for the carbon atoms of the bicyclic system. The carbon atom bearing the bromine (C3) is expected to be significantly shifted.

The precise assignment of these signals is critical for confirming the intended structure. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~7.5 | C4: ~120 |

| H6 | ~7.2 | C6: ~125 |

| H7 | ~7.4 | C7: ~110 |

| N-CH₂ | ~4.4 (quartet) | N-CH₂: ~45 |

| N-CH₂-CH₃ | ~1.4 (triplet) | N-CH₂-CH₃: ~15 |

| 5-CH₃ | ~2.4 (singlet) | 5-CH₃: ~21 |

| C3 | - | C3: ~115 |

| C3a | - | C3a: ~140 |

| C5 | - | C5: ~132 |

| C7a | - | C7a: ~128 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish which protons are adjacent to each other. sdsu.edu For this compound, COSY would confirm the connectivity within the ethyl group and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). researchgate.net This allows for the direct assignment of a carbon signal based on its attached proton's signal.

These 2D NMR experiments are crucial for ensuring the regioisomeric purity of the synthesized compound, confirming that the substituents are at the desired positions (e.g., the ethyl group is at N1 and not N2).

¹⁵N NMR spectroscopy is a specialized technique that can provide valuable information about the nitrogen atoms within a molecule. nih.gov For indazoles, which can exist as tautomers (1H and 2H), ¹⁵N NMR can be instrumental in distinguishing between them. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including whether they are part of a double bond or have a substituent attached. lookchem.com

In the case of N-substituted indazoles, ¹⁵N NMR can definitively confirm the position of the substituent. The ¹⁵N chemical shift of a substituted nitrogen atom will be significantly different from that of an unsubstituted nitrogen, allowing for clear differentiation between N1 and N2 isomers. nih.govacs.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. amazonaws.com

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that often leads to extensive fragmentation of the molecule. youtube.com The resulting fragmentation pattern is a characteristic "fingerprint" that can be used for structural elucidation. researchgate.net

For 1H-indazole derivatives, common fragmentation pathways involve the cleavage of bonds within the substituent groups and the indazole ring itself. nih.gov In the case of this compound, characteristic fragmentation would be expected to involve:

Loss of the ethyl group.

Loss of a methyl radical from the ethyl group.

Cleavage of the indazole ring.

The presence of bromine's isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic double peaks for any fragment containing a bromine atom, separated by two mass units. docbrown.infodocbrown.info

Analyzing these fragmentation patterns can provide strong evidence for the proposed structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. nih.govnih.gov By comparing the experimentally determined accurate mass with the calculated theoretical mass for a given chemical formula, the molecular formula of the compound can be confirmed with a high degree of confidence. This is crucial for verifying the identity of a newly synthesized compound like this compound. researchgate.net

LC-MS/MS for Isomeric Differentiation and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for the differentiation of isomers and the quantification of compounds at trace levels. For a molecule such as this compound, several positional isomers could exist, for instance, with the bromine and methyl groups at different positions on the indazole ring. Differentiating these isomers is crucial as they may exhibit distinct biological activities and physical properties.

The chromatographic separation (LC) component of the technique can often separate isomers based on subtle differences in their polarity and interaction with the stationary phase. However, when isomers co-elute, the tandem mass spectrometry (MS/MS) component becomes indispensable. In a typical LC-MS/MS experiment, the parent molecule is first ionized, often via electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner.

The fragmentation pattern is highly dependent on the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group (a neutral loss of 28 Da, corresponding to ethene) or cleavage of the indazole ring system. The position of the bromine and methyl substituents would influence the relative stability of the resulting fragment ions, leading to different relative abundances in the MS/MS spectrum. For example, the position of the methyl group could influence the propensity of certain ring cleavages, providing a unique fingerprint for each isomer. By comparing the fragmentation patterns of unknown samples to those of authenticated reference standards, unambiguous isomeric identification can be achieved. nih.gov

Furthermore, the high sensitivity and selectivity of LC-MS/MS make it an ideal method for trace analysis. By operating the mass spectrometer in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, exceptional sensitivity can be achieved. This allows for the detection and quantification of this compound in complex matrices at very low concentrations, which is essential for applications such as pharmacokinetic studies or environmental monitoring. The bromine atom's isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides an additional layer of confirmation in mass spectrometric analysis. nih.gov

X-ray Crystallography for Solid-State Structural Characterization

While spectroscopic methods provide valuable information, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's solid-state structure. Although specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provides significant insight into the likely structural features of this class of compounds. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄BrN₃O₂ |

| Molecular Weight | 312.17 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8281(2) |

| b (Å) | 10.5313(3) |

| c (Å) | 11.0917(3) |

| α (°) | 85.954(1) |

| β (°) | 78.801(2) |

| γ (°) | 75.105(1) |

| Volume (ų) | 645.23(3) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.607 |

Table 1: Crystallographic data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. nih.gov

In this structure, the indazole ring system, composed of the fused pyrazole (B372694) and benzene rings, is nearly planar. nih.gov This planarity is a common feature in such aromatic heterocyclic systems. The ethyl and methyl groups in this compound would be expected to be attached to this core structure, and their precise orientations would be determined by steric and electronic factors.

The conformation of a molecule in the solid state is dictated by a combination of intramolecular and intermolecular forces. In the crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the dihedral angle between the fused pyrazole and benzene rings is a mere 2.36(5)°, indicating a high degree of planarity. nih.gov The substituent at the N1 position, a tert-butoxycarbonyl group, exhibits a specific orientation relative to the indazole ring system. nih.gov For this compound, the ethyl group at the N1 position would also adopt a preferred conformation to minimize steric hindrance with the indazole ring.

The packing of molecules in a crystal is governed by intermolecular interactions. In the analogue structure, a variety of weak interactions are observed, including N—H⋯N hydrogen bonds, C—H⋯O and C—H⋯Br interactions, and π–π stacking interactions. nih.gov The N—H⋯N hydrogen bonds link molecules into centrosymmetric dimers. nih.gov These dimers are then further connected into a three-dimensional network by the other weak interactions. nih.gov The π–π stacking interactions occur between the pyrazole rings of adjacent dimers, with a centroid-centroid separation of 3.7394(6) Å. nih.gov

It is highly probable that the crystal packing of this compound would also be stabilized by a combination of similar intermolecular forces. The presence of the bromine atom allows for potential C—H⋯Br or Br⋯Br interactions, while the aromatic indazole core is conducive to π–π stacking. The ethyl and methyl groups would likely participate in weaker van der Waals interactions. Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Computational Chemistry and Theoretical Studies on 3 Bromo 1 Ethyl 5 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the physicochemical properties of indazole derivatives due to its balance of computational cost and accuracy. nih.govdergipark.org.tr These calculations are instrumental in understanding the molecule's fundamental characteristics.

The initial step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 3-Bromo-1-ethyl-5-methyl-1H-indazole, the core indazole ring is an aromatic bicyclic system, which is largely planar. caribjscitech.com The substituents—a bromine atom at position 3, a methyl group at position 5, and an ethyl group at the N1 position—influence the final geometry.

The presence of the N-ethyl group introduces conformational flexibility. Rotations around the N1-C(ethyl) and C(ethyl)-C(methyl) single bonds create different conformers. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to perform a potential energy surface scan to identify the global minimum energy conformation. nih.govdergipark.org.tr In this lowest-energy state, steric hindrance between the ethyl group and the indazole ring is minimized. The planarity of the indazole core is expected to be slightly distorted by the steric demands of the substituents.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical)

| Parameter | Predicted Value | Description |

|---|---|---|

| C3-Br Bond Length | ~1.89 Å | Typical for a bromine atom attached to an sp² carbon. |

| N1-C(ethyl) Bond Length | ~1.47 Å | Standard single bond length between nitrogen and sp³ carbon. |

| C5-C(methyl) Bond Length | ~1.51 Å | Standard single bond length between two sp³ carbons. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.comnumberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comalrasheedcol.edu.iq

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

For this compound, the HOMO is expected to be distributed primarily across the electron-rich indazole ring system. The LUMO is also anticipated to be delocalized over the aromatic core. The substituents modify the energies and distribution of these orbitals; electron-donating groups like methyl and ethyl tend to raise the HOMO energy, while the electron-withdrawing bromine atom can lower both HOMO and LUMO energies. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.15 | Represents the electron-donating ability; higher values indicate stronger donation. |

| ELUMO | -1.20 | Represents the electron-accepting ability; lower values indicate stronger acceptance. |

Note: The data in this table is hypothetical, based on DFT studies of similarly substituted indazole and imidazole (B134444) derivatives. nih.govirjweb.com The exact values would require specific DFT calculations.

Global and local reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. dergipark.org.tr

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

Table 3: Predicted Global Reactivity Descriptors (Hypothetical)

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.675 |

| Chemical Hardness (η) | 2.475 |

Note: These values are calculated from the hypothetical HOMO-LUMO energies in Table 2.

Local Reactivity Descriptors: Local descriptors predict the most reactive sites within a molecule. The Fukui function is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons changes. scielo.org.mx

f+(r): Predicts the site for nucleophilic attack (where an electron is added). The site with the highest f+ value is the most susceptible to attack by a nucleophile.

f-(r): Predicts the site for electrophilic attack (where an electron is removed). The site with the highest f- value is the most likely to be attacked by an electrophile.

For indazole derivatives, DFT calculations have shown that the N1 and N2 atoms are typically the most nucleophilic sites. nih.gov The Fukui function f- would likely be largest on one of the nitrogen atoms, indicating the preferred site for electrophilic attack, such as alkylation. The presence of the bromine atom at C3 and the methyl group at C5 would modulate the reactivity of the benzene (B151609) portion of the ring, influencing susceptibility to further substitution.

Mechanistic Insights from Quantum Chemical Simulations

Quantum chemical simulations are invaluable for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. This allows for a deeper understanding of the key synthetic steps involved in the formation of this compound.

The synthesis of the target molecule likely involves two key steps: the bromination of the indazole ring at the C3 position and the N-alkylation at the N1 position.

N-Alkylation: The alkylation of a 5-methyl-1H-indazole with an ethylating agent (e.g., ethyl bromide) can occur at either the N1 or N2 position. nih.gov A computational study of this SN2 reaction would involve locating the transition state (TS) for each pathway. The TS is a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the molecule at the peak of the energy barrier. DFT calculations can determine the activation energy (Ea) for both N1 and N2 alkylation by finding the energy difference between the reactants and the transition state. nih.govbeilstein-journals.org

Bromination: The bromination of 1-ethyl-5-methyl-1H-indazole at the C3 position is an electrophilic aromatic substitution reaction. nih.gov Mechanistic simulations would model the formation of the sigma complex (Wheland intermediate) where the bromine atom is attached to C3, and the subsequent loss of a proton to restore aromaticity. The transition state for the formation of this intermediate is typically the rate-determining step, and its energy can be calculated to understand the reaction kinetics.

Computational modeling is particularly effective at explaining and predicting regioselectivity in chemical reactions. rsc.org

For the N-alkylation of 5-methyl-1H-indazole, a mixture of N1 and N2 ethylated products is often formed. nih.gov The final product ratio is determined by the relative activation energies of the competing pathways. DFT calculations can provide a quantitative prediction of this ratio. nih.govbeilstein-journals.org Studies on similar systems have shown that factors like the choice of base, solvent, and the steric and electronic nature of substituents on the indazole ring can influence the energy barrier for N1 versus N2 attack. d-nb.inforesearchgate.net For instance, a bulky substituent at the C7 position can sterically hinder attack at N1, favoring N2 alkylation. Conversely, certain coordinating cations (from the base used) can chelate with the N2 atom and a C3 substituent, directing alkylation to the N1 position. nih.gov By comparing the calculated activation energies (ΔG‡) for the N1 and N2 pathways, the thermodynamically and kinetically favored product can be identified.

For the bromination step, the indazole ring has several positions that could potentially undergo electrophilic substitution. Computational modeling can be used to compare the activation energies for bromine attack at C3 versus other available positions (e.g., C4, C6, C7). It is well-established that the C3 position of the 1H-indazole ring is electronically activated and often the most reactive site for electrophilic attack. nih.gov Quantum chemical calculations would likely confirm this by showing that the transition state leading to the C3-brominated intermediate is significantly lower in energy than the transition states for substitution at other positions, thus explaining the high regioselectivity of the reaction.

Aromaticity and Electronic Delocalization in Substituted Indazoles

Quantitative Measures of Aromaticity in the 1H-Indazole System

Several computational methods are employed to quantify the degree of aromaticity in a given molecule. These indices provide a numerical scale to assess the extent of electronic delocalization and the associated stability. Among the most widely used are the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Fluctuation Index (FLU).

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by analyzing the bond length alternation within a ring. A value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while values closer to 0 suggest a non-aromatic, polyolefinic character. For the parent 1H-indazole, the bicyclic system exhibits distinct aromaticity for each ring. The benzene ring typically shows a high HOMA value, indicative of strong aromatic character, while the pyrazole (B372694) ring displays a lower, yet significant, degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A negative NICS value (a shielded nucleus) indicates the presence of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests an anti-aromatic system. NICS calculations are often performed at the ring center (NICS(0)) and at 1 Å above the plane (NICS(1)) to differentiate between σ- and π-electron contributions. For 1H-indazole, both the five-membered and six-membered rings exhibit negative NICS values, confirming their aromatic nature.

Fluctuation Index (FLU): This index is based on the electronic delocalization between adjacent atoms in a ring. A lower FLU value signifies a higher degree of electron delocalization and, consequently, greater aromaticity.

These quantitative measures provide a detailed picture of the electronic landscape of the 1H-indazole core, forming a baseline for understanding the perturbations introduced by substituents.

| Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|---|

| Benzene Ring | ~0.95 | ~-9.5 | ~-11.0 |

| Pyrazole Ring | ~0.75 | ~-12.0 | ~-8.0 |

Impact of Substituents (Bromo, Ethyl, Methyl) on Aromaticity and Electron Density Distribution

The introduction of bromo, ethyl, and methyl groups at the 3, 1, and 5-positions of the 1H-indazole scaffold, respectively, induces significant changes in the electronic properties of the molecule. Each substituent exerts a unique combination of inductive and resonance effects, thereby modulating the aromaticity and electron density distribution across the bicyclic system.

Bromo Group (at C3-position): The bromine atom is an electronegative halogen that exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which tends to decrease the electron density in the σ-framework of the ring. Simultaneously, it can act as a weak π-donor (+R effect) through its lone pairs of electrons, which can participate in resonance with the π-system of the indazole ring. In the case of the pyrazole ring of indazole, the inductive-withdrawing effect of the bromo group at the C3 position is generally more pronounced. This withdrawal of electron density can lead to a slight decrease in the aromaticity of the pyrazole ring, as reflected by less negative NICS values or a lower HOMA index for that portion of the molecule.

Methyl Group (at C5-position): Similar to the ethyl group, the methyl group is also electron-donating via induction (+I effect) and hyperconjugation. Its placement on the C5 position of the benzene ring increases the electron density of this ring. This donation of electron density enhances the π-system of the benzene ring, which can lead to a marginal increase in its aromaticity.

The cumulative effect of these three substituents in this compound is a complex interplay of their individual electronic contributions. Natural Bond Orbital (NBO) analysis is a computational technique that can elucidate these effects by studying the delocalization of electron density between filled and unfilled orbitals. For instance, NBO analysis can quantify the stabilization energy associated with the interaction between the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent C-C bonds, providing a direct measure of electron delocalization.

| Substituent | Position | Primary Electronic Effect | Predicted Impact on Ring Aromaticity | Predicted Impact on Electron Density |

|---|---|---|---|---|

| Bromo | C3 | -I > +R | Slight decrease in pyrazole ring aromaticity | Decreases electron density locally at C3 |

| Ethyl | N1 | +I | Potential increase in pyrazole ring aromaticity | Increases electron density on N1 and within the pyrazole ring |

| Methyl | C5 | +I, Hyperconjugation | Slight increase in benzene ring aromaticity | Increases electron density in the benzene ring |

Reactivity and Derivatization Strategies for 3 Bromo 1 Ethyl 5 Methyl 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Bromo Position

The C3-bromo substituent on the 1-ethyl-5-methyl-1H-indazole core is particularly amenable to palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura reaction is a highly effective method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. rsc.orgnih.gov This reaction is widely used for the C3-arylation of bromoindazoles due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. rsc.org

For 3-Bromo-1-ethyl-5-methyl-1H-indazole, C3-arylation can be achieved by reaction with various arylboronic acids in the presence of a palladium catalyst, a base, and a suitable solvent system. Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(dppf)Cl₂, which are effective for coupling heteroaryl halides. rsc.orgnih.gov The reaction typically proceeds in good to excellent yields, allowing for the introduction of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl groups at the C3 position. researchgate.net

Similarly, C3-alkenylation can be accomplished using alkenylboronic acids or esters. This provides access to 3-vinylindazole derivatives, which are valuable precursors for further transformations. The Heck reaction, another palladium-catalyzed process, also serves as a powerful method for the alkenylation of 3-bromoindazoles, reacting them with various olefins. nih.gov

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Arylboronic Acid | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane (B91453)/Water | 80-100 °C | Good to Excellent |

| Alkenylboronic Ester | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 80 °C | Good |

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org For this compound, Sonogashira coupling provides a direct route to C3-alkynylindazoles.

These alkynylated products are highly valuable synthetic intermediates. The alkyne moiety can participate in a wide range of subsequent transformations, including cycloadditions, reductions, and further cross-coupling reactions. The reaction conditions are generally mild, and a broad scope of terminal alkynes, bearing various functional groups, can be employed. thieme-connect.de Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous for substrates sensitive to copper or to simplify product purification. nih.gov

| Catalyst System | Base | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 70 °C | Classic conditions for a wide range of alkynes. thieme-connect.de |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature | Air-stable, copper-free system for challenging substrates. nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis for constructing arylamines. Applying this methodology to this compound allows for the synthesis of a diverse range of 3-aminoindazole derivatives.

The reaction can accommodate a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. nih.gov The choice of palladium precursor and, crucially, the phosphine ligand is critical for achieving high efficiency and broad substrate scope. researchgate.net Sterically hindered biarylphosphine ligands are often employed to facilitate the key catalytic steps of oxidative addition and reductive elimination. wikipedia.org This method provides a powerful alternative to classical methods of C-N bond formation, which often require harsh conditions.

The Negishi and Stille reactions offer additional powerful strategies for C-C bond formation at the C3 position of brominated indazoles.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and coupling of less reactive partners. nih.govyoutube.com The requisite organozinc species can be readily prepared from the corresponding organolithium or Grignard reagents. youtube.com This methodology is highly versatile, enabling the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The Stille coupling utilizes organostannane (organotin) reagents to couple with organic halides. organic-chemistry.orglibretexts.org This reaction is known for its excellent functional group tolerance and the stability of the organostannane reagents to air and moisture. libretexts.orgwikipedia.org A wide variety of palladium catalysts can be used, and the reaction is compatible with numerous functional groups that might not be tolerated in other coupling reactions. wikipedia.org Despite the toxicity of tin compounds being a notable drawback, the Stille reaction remains a valuable tool for the synthesis of complex molecules. organic-chemistry.org

Functionalization at Other Positions of the Indazole Ring System

While the C3-bromo group is the primary site for cross-coupling, the other positions on the indazole ring, particularly the benzene (B151609) moiety, can also be functionalized. This allows for the synthesis of polysubstituted indazole derivatives.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic systems, avoiding the need for pre-functionalized starting materials. rsc.org For the 1-ethyl-5-methyl-1H-indazole system, transition-metal-catalyzed C-H activation can be employed to introduce substituents onto the benzene portion of the ring. mdpi.comnih.gov

These reactions often rely on a directing group to control the regioselectivity of the C-H activation step. nih.gov For instance, a group attached at the N1 or C3 position can direct a metal catalyst (e.g., Rh, Ru, Pd, Mn) to activate a specific C-H bond at an ortho position (C7 or C4). nih.govnih.gov This strategy can be used for various transformations, including arylation, alkenylation, and annulation, providing access to complex, fused heterocyclic systems. mdpi.comnih.gov While the existing methyl group at C5 influences the electronic properties of the ring, C-H functionalization remains a viable strategy for introducing further complexity at the C4, C6, or C7 positions. rsc.org

Late-Stage Functionalization of this compound Derivatives

Late-stage functionalization, the introduction of chemical moieties into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery and materials science. For derivatives of this compound, palladium-catalyzed cross-coupling reactions are paramount for achieving this. These reactions leverage the C-Br bond as a versatile anchor point for the installation of a wide array of substituents.

Prominent among these are the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. While direct experimental data for this compound is limited, extensive research on analogous bromoindazoles provides a strong basis for predicting its reactivity.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds between the indazole C3 position and various aryl or vinyl groups. Studies on the constitutional isomer, 5-bromo-1-ethyl-1H-indazole, have shown that catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective. nih.gov It is anticipated that this compound would undergo similar transformations with a range of boronic acids or esters in the presence of a suitable palladium catalyst and base. A general reaction scheme is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent(s) | Product |

| This compound | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 3-Aryl-1-ethyl-5-methyl-1H-indazole |

| This compound | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 1-Ethyl-5-methyl-3-vinyl-1H-indazole |

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups at the C3 position. Research on the closely related 3-bromo-1-methyl-1H-indazole has demonstrated the feasibility of this transformation. beilstein-journals.org The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The use of ball-milling conditions has been shown to improve efficiency and chemoselectivity for some bromoindazoles. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Alkene | Pd(OAc)₂ | Et₃N | DMF | 1-Ethyl-3-alkenyl-5-methyl-1H-indazole |

Sonogashira Coupling: This coupling reaction enables the introduction of alkynyl moieties. The Sonogashira coupling is a powerful tool for the synthesis of complex molecules and is expected to be applicable to this compound, based on its successful application in other bromo-heterocyclic systems. organic-chemistry.orgthieme-connect.de

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1-Ethyl-5-methyl-3-alkynyl-1H-indazole |

Nucleophilic Substitution Reactions Involving the Bromo Substituent

Direct nucleophilic aromatic substitution (SNAr) of the bromo group at the C3 position of the indazole ring is generally challenging due to the electron-rich nature of the heterocyclic system. However, under certain conditions, particularly with highly activated nucleophiles or through transition-metal-catalyzed processes, substitution can be achieved.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 3-Amino-1-ethyl-5-methyl-1H-indazole derivative |

Metalation and Directed Ortho-Metalation Approaches for Further Functionalization

Metalation reactions, particularly those involving lithium or magnesium, offer another powerful avenue for the functionalization of this compound. These methods can be broadly categorized into halogen-metal exchange and directed ortho-metalation.

Halogen-Metal Exchange: The bromo substituent at the C3 position can be readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.org This generates a potent nucleophilic intermediate, 3-lithio-1-ethyl-5-methyl-1H-indazole, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C3 position. This two-step sequence provides access to derivatives that may not be readily available through other methods.

| Reactant 1 | Reagent | Electrophile (E⁺) | Product |

| This compound | n-BuLi | CO₂ | 1-Ethyl-5-methyl-1H-indazole-3-carboxylic acid |

| This compound | t-BuLi | DMF | 1-Ethyl-5-methyl-1H-indazole-3-carbaldehyde |

| This compound | n-BuLi | R-CHO | (1-Ethyl-5-methyl-1H-indazol-3-yl)(R)methanol |

Directed Ortho-Metalation (DoM): While the primary site of reactivity for metalation is the C3-bromo position, the indazole nitrogen atoms and the substituents on the benzene ring can potentially direct metalation to other positions. In the case of this compound, the N1-ethyl group is not a strong directing group. However, if a directing group were to be installed at a different position, for example, a carboxamide at the C5-methyl position (after oxidation), it could direct lithiation to the C4 or C6 positions. The inherent acidity of the C7 proton in the indazole ring could also allow for its direct deprotonation under specific conditions, although this is generally less favorable than halogen-metal exchange at the C3 position. Further functionalization at the C4 or C7 positions would likely require the initial transformation of the C3-bromo group to a less reactive or non-reactive substituent to avoid competitive reactions.

Applications of 3 Bromo 1 Ethyl 5 Methyl 1h Indazole As a Synthetic Intermediate

Construction of Complex Heterocyclic Scaffolds through Modular Synthesis

The bromine atom at the 3-position of 3-Bromo-1-ethyl-5-methyl-1H-indazole serves as a versatile linchpin for the modular construction of complex heterocyclic systems, primarily through palladium-catalyzed cross-coupling reactions. This approach allows for the convergent assembly of intricate molecules from distinct building blocks, which is a highly efficient strategy in modern drug discovery.

A notable application of this strategy is in the synthesis of potent glucokinase activators for the potential treatment of type 2 diabetes. In this context, this compound is a key intermediate for introducing the substituted indazole moiety into the target molecule. A prime example is its use in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the C3 position of the indazole and a suitably functionalized boronic acid or ester.

For instance, the coupling of this compound with (6-(1,3-oxazol-5-yl)pyridin-3-yl)boronic acid has been documented in the synthesis of novel glucokinase activators. This reaction, typically catalyzed by a palladium complex such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), proceeds in the presence of a base (e.g., potassium carbonate) in a suitable solvent system (e.g., 1,4-dioxane (B91453) and water). The resulting product, 1-ethyl-5-methyl-3-(6-(1,3-oxazol-5-yl)pyridin-3-yl)-1H-indazole, represents a significantly more complex heterocyclic scaffold, demonstrating the power of this modular approach.

Table 1: Example of Suzuki-Miyaura Coupling with this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|

This method highlights the efficiency of using a pre-functionalized indazole core to rapidly assemble complex, multi-ring systems. The reliability and functional group tolerance of the Suzuki-Miyaura reaction allow for the late-stage introduction of the indazole unit, which is a significant advantage in multi-step syntheses.

Strategies for Synthesizing Densely Functionalized Indazoles from Brominated Precursors

The synthetic utility of this compound extends beyond Suzuki coupling, providing a platform for a variety of functionalization strategies aimed at producing densely substituted indazole derivatives. The C3-bromo substituent is a key reactive site for numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical moieties.

Sonogashira Coupling: This reaction allows for the introduction of alkyne groups at the C3 position. By reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, novel alkynyl-indazoles can be synthesized. These products can serve as precursors for further transformations, such as the synthesis of triazoles via click chemistry or as building blocks for conjugated materials.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds. The reaction of this compound with various primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, would yield 3-aminoindazole derivatives. This is a particularly important transformation in medicinal chemistry, as the amino-indazole scaffold is present in numerous biologically active compounds.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents. Coupling of the bromoindazole with alkenes under palladium catalysis would lead to the formation of 3-vinylindazoles. These compounds are valuable intermediates that can undergo further reactions such as hydroboration-oxidation, epoxidation, or polymerization.

Table 2: Potential Cross-Coupling Strategies for Functionalization

| Reaction Type | Coupling Partner | Resulting Functional Group at C3 | Potential Catalyst System |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Alkynyl | Pd(PPh3)4 / CuI |

| Buchwald-Hartwig | Amine/Amide | Amino/Amido | Pd2(dba)3 / Xantphos |

| Heck | Alkene | Alkenyl | Pd(OAc)2 / P(o-tolyl)3 |

| Stille | Organostannane | Aryl, Vinyl, Alkyl | Pd(PPh3)4 |

Beyond cross-coupling, the bromine atom can facilitate other transformations. For example, lithium-halogen exchange using an organolithium reagent would generate a 3-lithioindazole species. This highly reactive intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce a diverse range of functional groups at the C3 position. These strategies collectively allow for the systematic and predictable synthesis of a wide library of densely functionalized indazoles starting from a single, readily available brominated precursor.

Development of New Building Blocks for Combinatorial Chemistry and Material Science

The versatility of this compound as a synthetic intermediate makes it an ideal starting point for the development of new building blocks for both combinatorial chemistry and materials science.

In the realm of combinatorial chemistry , the goal is to rapidly generate large libraries of related compounds for high-throughput screening. The robust nature of palladium-catalyzed cross-coupling reactions allows for the use of a wide range of coupling partners with diverse functional groups. By employing a parallel synthesis approach, this compound can be reacted with an array of boronic acids, alkynes, amines, and other reagents to quickly produce a library of thousands of unique indazole derivatives. Each derivative would retain the core 1-ethyl-5-methyl-1H-indazole structure but would be decorated with a different substituent at the 3-position. This diversity is crucial for exploring the structure-activity relationship (SAR) of a new drug candidate or for identifying novel biological probes.

For material science , the indazole ring is an interesting heterocyclic system due to its electronic properties. By using reactions like the Sonogashira or Heck couplings, it is possible to introduce extended π-conjugated systems at the C3 position of the indazole core. For example, coupling this compound with ethynyl-substituted aromatic compounds could lead to the formation of linear, rigid-rod like molecules. These types of structures are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to systematically modify the substituent at the C3 position allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, such as their absorption and emission wavelengths, and their charge transport characteristics.

The development of such novel building blocks from this compound provides a platform for innovation in both the discovery of new medicines and the creation of advanced functional materials.

Future Research Directions and Perspectives in 3 Bromo 1 Ethyl 5 Methyl 1h Indazole Chemistry

Exploration of Novel and More Efficient Synthetic Pathways

While established methods for the synthesis of substituted indazoles exist, the development of more efficient, sustainable, and economically viable routes to 3-Bromo-1-ethyl-5-methyl-1H-indazole remains a significant research goal. Future efforts will likely concentrate on the following areas:

Convergent Synthetic Strategies: Designing novel convergent synthetic routes that allow for the rapid assembly of the core indazole structure with the desired substituents from readily available starting materials. This could involve multi-component reactions or tandem cyclization-functionalization sequences.

Late-Stage Functionalization: A key area of exploration will be the development of methods for the late-stage introduction of the ethyl and methyl groups onto a pre-formed 3-bromo-1H-indazole core. This approach would provide a more flexible and divergent route to a variety of N1-alkyl and C5-substituted analogs.

Greener Synthesis: Investigating the use of more environmentally benign solvents, catalysts, and reaction conditions. This includes exploring enzymatic catalysis or reactions in aqueous media to reduce the environmental impact of the synthesis.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Starting Materials | Key Transformation | Anticipated Advantages |

| Linear Synthesis | Substituted anilines or hydrazines | Multi-step synthesis involving cyclization and subsequent functionalization | Well-established, predictable outcomes |

| Convergent Synthesis | Orthonitrotoluenes, hydrazines, and ethylating agents | One-pot or tandem reactions | Increased efficiency, reduced step count |

| Late-Stage Functionalization | 3-Bromo-5-methyl-1H-indazole | Regioselective N1-ethylation | Access to diverse N1-substituted analogs |

Development of Advanced Catalytic Systems for Regioselective Transformations

The bromine atom at the C3 position of this compound serves as a versatile handle for a wide range of cross-coupling reactions. Future research will focus on developing advanced catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Novel Palladium Catalysts: Designing and synthesizing novel palladium catalysts with tailored ligands to improve the efficiency of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C3 position. This could involve the use of N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands with specific steric and electronic properties.

Non-Precious Metal Catalysis: A significant future direction is the replacement of precious metal catalysts like palladium with more abundant and cost-effective alternatives such as copper, nickel, or iron. Developing robust catalytic systems based on these metals for the functionalization of the C3-bromo position would be a major advancement.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of catalytic systems for asymmetric cross-coupling reactions will be crucial. This would enable the stereoselective introduction of substituents at the C3 position, which is of particular importance for pharmaceutical applications.

Table 2 summarizes potential catalytic systems for various transformations.

| Transformation | Catalyst System | Potential Substrates | Expected Outcome |

| Suzuki Coupling | Pd(OAc)₂ with SPhos or XPhos ligands | Arylboronic acids | C3-arylated indazoles |

| Heck Coupling | PdCl₂(PPh₃)₂ | Alkenes | C3-alkenylated indazoles |

| Sonogashira Coupling | CuI/Pd(PPh₃)₂Cl₂ | Terminal alkynes | C3-alkynylated indazoles |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ with BINAP | Amines, amides | C3-aminated indazoles |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, scalability, and efficiency. Future research in this area will aim to:

Develop Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of this compound. This would involve the use of packed-bed reactors, microreactors, and in-line purification techniques to enable a safe and scalable production process.

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of diverse 3-functionalized 1-ethyl-5-methyl-1H-indazole derivatives. This high-throughput approach will accelerate the discovery of new compounds with desired biological or material properties.

In-line Reaction Monitoring: Integrating in-line analytical techniques, such as HPLC and NMR spectroscopy, into flow chemistry setups to enable real-time monitoring and optimization of reaction conditions.

Deeper Mechanistic Understanding of Complex Reactions via Integrated Experimental and Computational Approaches

A fundamental understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods and catalysts. Future research will focus on:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to elucidate the transition states and reaction pathways of key synthetic steps and catalytic cycles. nih.govrsc.org This will provide valuable insights into the factors controlling regioselectivity and reactivity.